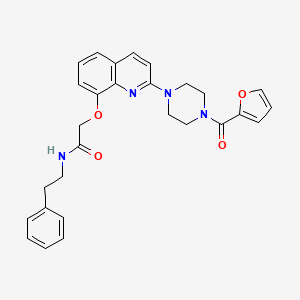

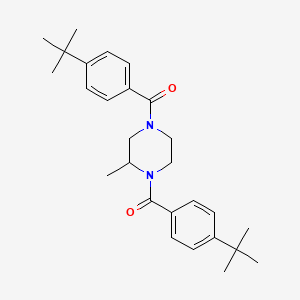

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide is a synthetic molecule that appears to be designed for biological activity, potentially as an antimicrobial or antipsychotic agent. The structure of the compound suggests it is a quinolone derivative, a class of compounds known for their broad-spectrum antibiotic properties, and it contains a piperazine ring, which is often seen in pharmaceuticals for various therapeutic effects .

Synthesis Analysis

The synthesis of related quinolone derivatives typically involves the coupling of a quinoline amine with a carboxylic acid derivative, such as furan-2-carbonyl chloride, in a suitable solvent like propan-2-ol . The resulting carboxamide can undergo further reactions, including thioamide formation and subsequent oxidation to yield compounds with a thiazoloquinoline framework . For the specific compound , the synthesis would likely involve a similar initial coupling step, followed by the introduction of the phenethylacetamide moiety through additional synthetic transformations.

Molecular Structure Analysis

The molecular structure of this compound includes several pharmacophores: the quinoline ring system, known for its antibacterial activity; the piperazine ring, which is common in psychotropic drugs; and the furan ring, which can contribute to various biological activities. The presence of an acetamide group suggests potential for interactions with biological targets, possibly through hydrogen bonding or other non-covalent interactions .

Chemical Reactions Analysis

Quinolone derivatives can undergo a variety of chemical reactions. Electrophilic substitution reactions such as nitration, bromination, formylation, and acylation can be performed on the quinoline ring system . Nucleophilic substitution reactions are also characteristic for these compounds, and quaternization with alkylating agents like methyl iodide can occur, particularly on the piperazine nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and overall molecular architecture. The quinoline and piperazine rings are likely to impart a degree of rigidity to the molecule, affecting its conformational behavior. The presence of the furan ring and the phenethylacetamide side chain could influence the compound's lipophilicity, which in turn would affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) . The compound's solubility in various solvents, melting point, and stability under different conditions would be key physical properties to consider in the development of a pharmaceutical agent.

Scientific Research Applications

Cytotoxic Agents : A study explored functionalized N-(2-oxyiminoethyl)piperazinyl quinolones, which have structural similarities to the specified compound, as potential anticancer drug candidates. These compounds showed cytotoxic activity against cancer cell lines, suggesting their potential as new class of anticancer agents (Rajabalian, Foroumadi, Shafiee, & Emami, 2007).

Anti-Inflammatory Properties : Research on quinoxaline derivatives, which include the structural framework of the specified compound, led to the identification of compounds with significant anti-inflammatory properties in vivo. This was particularly notable in a rat model of carrageenan-induced paw edema (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008).

Antibacterial Activity : A study investigated 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety for their antibacterial activity. These compounds exhibited significant antibacterial activity, modulated by the nature of the functionality on the ethyl spacer and the type of side chain on the quinolone ring (Foroumadi, Mohammadhosseini, Emami, Letafat, Faramarzi, Samadi, & Shafiee, 2007).

Synthesis and Characterization : A paper described the synthesis and characterization of Terazosin hydrochloride and its derivatives, including compounds structurally related to the queried chemical. The study also evaluated the antibacterial activity of these derivatives (Kumar, Kumar, & Mazumdar, 2021).

Heterocyclic Synthesis : Research on the synthesis of thiazolo[5,4-f]quinoline derivatives, including compounds similar to the specified chemical, was conducted. The study involved electrophilic substitution reactions and nucleophilic substitution involving the quinoline ring (El’chaninov & Aleksandrov, 2017).

Metal Complexes and Applications : A study explored the formation of metal complexes with quinolones, which are structurally related to the specified compound. The interaction with metal ions was found to have important consequences for the solubility, pharmacokinetics, bioavailability, and antimicrobial activity of quinolones (Uivarosi, 2013).

Mechanism of Action

The mechanism of action of this compound isn’t clear from the available information. If it’s a bioactive compound, its mechanism of action would depend on its interactions with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict what these interactions might be .

Future Directions

properties

IUPAC Name |

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c33-26(29-14-13-21-6-2-1-3-7-21)20-36-23-9-4-8-22-11-12-25(30-27(22)23)31-15-17-32(18-16-31)28(34)24-10-5-19-35-24/h1-12,19H,13-18,20H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCBUOJDKQBRNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NCCC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2541602.png)

![10-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2541606.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)

![N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2541613.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541618.png)